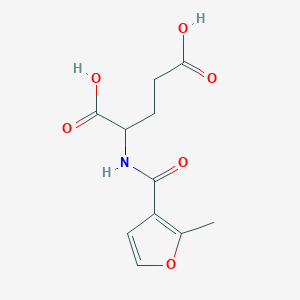

N-(2-methyl-3-furoyl)glutamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

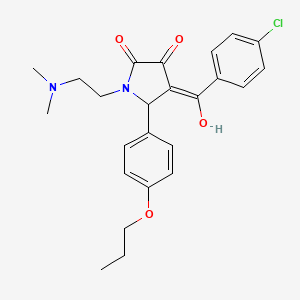

N-(2-methyl-3-furoyl)glutamic acid is a chemical compound with the molecular formula C11H13NO6 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H13NO6 . The molecular weight of this compound is 255.226 .Aplicaciones Científicas De Investigación

Neuropharmacological Applications

N-(2-methyl-3-furoyl)glutamic acid and its derivatives have been explored for their role as competitive antagonists at AMPA receptors, which are involved in the physiological regulation of CNS processes. Excessive endogenous glutamate is linked to neurodegenerative disorders such as cerebral ischemia, epilepsy, and Alzheimer's disease. Competitive AMPA receptor antagonists have shown potential therapeutic effects in animal models of neurological diseases, indicating a promising application for neuroprotection and the treatment of epilepsy and other neurodegenerative diseases D. Catarzi, V. Colotta, F. Varano, 2007.

Cancer Metabolism

Research into the metabolism of cancer cells has highlighted the critical role of glutamine, an amino acid from which this compound is derived. Glutamine supports cancer cell functions including the synthesis of metabolites for mitochondrial metabolism, the generation of antioxidants, and the activation of cell signaling. Understanding glutamine metabolism is essential for developing metabolic therapeutic strategies targeting cancer cells, suggesting that derivatives of glutamine like this compound could play a role in cancer treatment Lifeng Yang, S. Venneti, D. Nagrath, 2017.

Biobased Chemicals

Glutamic acid, from which this compound is synthesized, has been considered a valuable starting material for the production of biobased chemicals. This approach reduces dependency on fossil fuels and has environmental benefits. An environmental comparison of biobased chemicals derived from glutamic acid with their petrochemical equivalents showed that for certain chemicals, the biobased version had a lower environmental impact. This research underscores the potential for utilizing glutamic acid derivatives in sustainable chemical production T. Lammens, J. Potting, J. Sanders, I. D. de Boer, 2011.

Propiedades

IUPAC Name |

2-[(2-methylfuran-3-carbonyl)amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-6-7(4-5-18-6)10(15)12-8(11(16)17)2-3-9(13)14/h4-5,8H,2-3H2,1H3,(H,12,15)(H,13,14)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLVQXFNQJPFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,1,3-Benzothiadiazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2872264.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2872280.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2872283.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2872285.png)